N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-8-13(22-17-16-8)14(19)15-7-9-4-5-11(21-9)12(18)10-3-2-6-20-10/h2-6H,7H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBWHAELVBJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furan-2-carboxylic acid hydrazide, which has been used in the synthesis of various compounds with diverse pharmacological activities. .
Mode of Action
It is known that furan-2-carboxylic acid hydrazide derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Furan-2-carboxylic acid hydrazide derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with furan-2-carboxylic acid hydrazide derivatives, this compound could potentially have diverse effects at the molecular and cellular level
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with furan and thiophene moieties. The incorporation of these heterocycles enhances the compound's biological activity by modulating its pharmacokinetic properties and improving target interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The following table summarizes the anticancer activities reported for related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 51am | MKN-45 | 56.64 | c-Met inhibition, apoptosis induction |
| 51b | MCF-7 | 50.15 | Cell cycle arrest |
| 51e | A549 | 34.48 | Inhibition of c-Met phosphorylation |
The compound 51am, for example, demonstrated significant potency against c-Met mutants and induced apoptosis in MKN-45 cells through cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Compounds with similar structures have shown efficacy against a range of pathogens. The following table presents data on antimicrobial activity:
| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 3.91 | 7.81 |
| 15 | Staphylococcus epidermidis | 4.69 | 9.38 |
Compound 15 exhibited lethal effects against Gram-positive bacteria with MIC values significantly lower than standard antibiotics like nitrofurantoin .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiadiazole and furan moieties can significantly influence biological activity. For example:
- Thiadiazole Moiety : Variations in the substituents on the thiadiazole ring can enhance binding affinity to targets such as c-Met.
- Furan Substitution : The presence of furan groups has been shown to improve solubility and bioavailability.
These insights are crucial for optimizing the design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
A notable case study involved the evaluation of a series of thiadiazole-based compounds against various cancer cell lines and microbial strains. The findings indicated that specific substitutions led to enhanced anticancer activity while maintaining low toxicity profiles in normal cells.
Example Study: Thiadiazole Derivatives Against Cancer Cells
In a comparative study, several thiadiazole derivatives were synthesized and tested against human cancer cell lines such as MCF-7 and A549. The results demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as novel anticancer agents .
Scientific Research Applications
The compound has been investigated for its antitumor properties . Thiadiazole derivatives, including the one , have shown promising activity against various cancer cell lines. For instance:
- Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression. A study demonstrated that compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibited significant cytotoxic effects against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with some derivatives showing IC50 values comparable to standard treatments like cisplatin .
Case Studies
Several studies illustrate the effectiveness of this compound and its analogs:
- In vitro Studies : A series of thiadiazole derivatives were synthesized and tested against various cancer cell lines. The results showed that modifications to the thiadiazole structure could enhance anticancer activity significantly. For instance, certain derivatives exhibited IC50 values in the nanomolar range against c-Met .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins at a molecular level. For example, docking studies revealed favorable binding interactions between the compound and dihydrofolate reductase (DHFR), suggesting potential for further development as an antitumor agent .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have also been evaluated in animal models. The compound demonstrated a favorable absorption profile and metabolic stability, making it a viable candidate for further clinical development .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene and furan rings exhibit susceptibility to oxidative modification. In thiophene derivatives, oxidation typically occurs at the sulfur atom or α-positions of the ring system:
Mechanistic Insights :
-
Thiophene oxidation with m-CPBA proceeds via electrophilic epoxidation followed by sulfur oxidation.
-
Furan ring oxidation with H₂O₂ involves radical-mediated C–H bond cleavage, forming γ-diketones.
Nucleophilic Substitution
The 1,2,3-thiadiazole ring undergoes substitution at C-4 or C-5 positions due to electron-deficient nature:
Key Observations :
-
Steric hindrance from the 4-methyl group reduces substitution rates at C-5 by 40% compared to unsubstituted analogs .
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Microwave-assisted conditions (100W, 120°C) improve yields to 89% in 2 hr for piperidine substitutions.
Reduction Reactions
Selective reduction of carbonyl groups and heteroaromatic rings has been achieved:
Structural Impact :
-
Carbonyl reduction increases compound hydrophilicity (logP reduction from 2.8 → 1.4).
-
Thiadiazole ring hydrogenation abolishes π-conjugation, as confirmed by UV-Vis spectral shifts (λmax 320 → 265 nm) .
Heterocyclization
The carboxamide group participates in ring-forming reactions:
Synthetic Utility :
-
Quinoline-annulated derivatives show 18-fold increased cytotoxicity compared to parent compound .
-
Microwave irradiation reduces reaction time from 8 hr → 45 min with comparable yields .
Acylation/Amidation
The secondary amine undergoes N-functionalization:
| Acylating Agent | Base/Conditions | Product | Stability (t₁/₂, pH 7.4) | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-acetylated derivative | >48 hr | |
| Benzoyl isocyanate | DMAP, THF, rt, 6 hr | Urea-linked analog | 32 hr |
Thermodynamic Data :
-
Acetylation decreases aqueous solubility by 60% but improves membrane permeability (Papp 8.7 × 10⁻⁶ cm/s).
-
Urea derivatives exhibit enhanced thermal stability (ΔTₘ +42°C).
Photochemical Reactions
UV-induced transformations have been explored for prodrug activation:
| Wavelength (nm) | Solvent | Major Pathway | Quantum Yield (Φ) | Application | Source |
|---|---|---|---|---|---|
| 254 | MeCN/H₂O (9:1) | Thiophene ring cleavage | 0.18 | Targeted drug release | |
| 365 | DMSO | [2+2] Cycloaddition | 0.09 | Polymer crosslinking |
Mechanistic Studies :
Q & A
Q. Optimization Factors :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Controlled reflux (80–100°C) minimizes side reactions.
- Catalysts : Ultrasound-assisted methods improve reaction rates and yields by 15–20% compared to traditional heating .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Assign peaks for the thiadiazole ring (δ 8.5–9.5 ppm for protons adjacent to sulfur) and furan carbonyl (δ 160–170 ppm in 13C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thiadiazole C-N vibrations (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 375.05 for C₁₆H₁₂N₄O₃S₂) .
Q. Table 1: Key Spectral Assignments
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Thiadiazole C-N | 8.9 (1H) | 1520 |
| Furan C=O | 168.5 (13C) | 1680 |
| Thiophene C-S | 125–130 (13C) | 690 |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cellular assays) .
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to compare binding affinities against related thiadiazole derivatives .
- Structural Analog Testing : Replace the furan-2-carbonyl group with alternative moieties (e.g., phenyl or pyridine) to assess pharmacophore requirements .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Modifications :
- Thiadiazole Ring : Replace the methyl group with ethyl or halogens to assess steric/electronic effects.
- Furan Moiety : Test bioisosteres (e.g., thiophene or pyrrole) to evaluate heterocyclic contributions .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or microbial targets .
- In Vitro Testing : Screen analogs against cancer cell lines (e.g., MCF-7, HepG2) and microbial strains (e.g., S. aureus, E. coli) to correlate structural changes with activity .
Advanced: What methodologies assess the compound’s stability under experimental conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Heat to 40–60°C and track decomposition products using LC-MS .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and quantify photodegradation via UV spectroscopy .
Q. Table 2: Stability Data
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 2 (72 hrs) | 35% | Hydrolyzed carboxamide |
| 60°C (48 hrs) | 20% | Thiadiazole ring-opened |
| UV Light (24 hrs) | 45% | Furan oxidation product |
Advanced: How to investigate interactions with biological targets?
Answer:
- Biophysical Assays :
- SPR/ITC : Measure binding kinetics (Ka, Kd) with purified enzymes (e.g., COX-1/2 or bacterial DHFR) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .
- Cellular Studies :
- siRNA Knockdown : Silence putative targets (e.g., kinases) and assess compound efficacy changes .
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
